5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H25ClN4O3S2 . This compound is notable for its intricate structure, which includes a pyrimidine ring, a cyclopenta[b]thiophene moiety, and various functional groups such as chloro, carbamoyl, and methanesulfonyl groups.
Preparation Methods
The synthesis of 5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene core. . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The presence of sulfur in the thiophene ring allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonds, van der Waals forces, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclopenta[b]thiophene-based molecules. Compared to these, 5-CHLORO-N-{3-[(3-ETHOXYPROPYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H23ClN4O5S2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O5S2/c1-3-29-9-5-8-21-16(25)14-11-6-4-7-13(11)30-18(14)24-17(26)15-12(20)10-22-19(23-15)31(2,27)28/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26) |
InChI Key |
NBWHNAXDKBHRPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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